molecular formula C11H14FN3O B11734294 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11734294
M. Wt: 223.25 g/mol
InChI Key: NMZXABKHZSIYQP-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group, a furan-2-ylmethyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a fluoroethyl group.

    Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced to the pyrazole ring.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target, while the furan-2-ylmethyl and methyl groups can modulate its overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-1H-pyrazole-4-carbonitrile
  • 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile
  • 1-(2-fluoroethyl)-1H-pyrazole-5-carbonitrile

Uniqueness

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the furan-2-ylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H14FN3O/c1-9-8-15(5-4-12)14-11(9)13-7-10-3-2-6-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,13,14)

InChI Key

NMZXABKHZSIYQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CO2)CCF

Origin of Product

United States

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